![molecular formula C20H27ClN2O4 B13091710 trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate: is a complex organic compound featuring a spiro structure, which is characterized by two rings sharing a single atom This compound is notable for its unique combination of functional groups, including a tert-butyl group, an ethyl group, a chloro substituent, and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene. The resulting quinoline intermediate is then subjected to further functionalization to introduce the tert-butyl, ethyl, and chloro substituents. The final step involves the formation of the spiro structure through a cyclization reaction, often facilitated by a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials and catalysts.
Biology: In biological research, the compound’s structural features may be explored for their potential bioactivity. It could be investigated as a lead compound in drug discovery, particularly for its interactions with biological targets.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Its ability to undergo various chemical modifications allows for the development of derivatives with enhanced therapeutic properties.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may also make it suitable for use in coatings, adhesives, and other functional materials .
Mecanismo De Acción
The mechanism of action of trans-1-tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate is largely dependent on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the quinoline moiety suggests potential interactions with DNA or RNA, which could be explored for anticancer or antiviral applications. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, potentially leading to the formation of active metabolites .
Comparación Con Compuestos Similares
- trans-1-tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate
- tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate
- trans-1-tert-Butyl 4-ethyl 2’-bromo-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate
Uniqueness: The unique combination of functional groups in trans-1-tert-Butyl 4-ethyl 2’-chloro-7’,8’-dihydro-6’H-spiro[pyrrolidine-3,5’-quinoline]-1,4-dicarboxylate sets it apart from similar compoundsAdditionally, the spiro structure imparts distinct stereochemical properties, which can affect the compound’s interactions with biological targets and its overall stability .
Propiedades
Fórmula molecular |
C20H27ClN2O4 |
|---|---|
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
1-O'-tert-butyl 3-O'-ethyl (3'S,5R)-2-chlorospiro[7,8-dihydro-6H-quinoline-5,4'-pyrrolidine]-1',3'-dicarboxylate |
InChI |
InChI=1S/C20H27ClN2O4/c1-5-26-17(24)14-11-23(18(25)27-19(2,3)4)12-20(14)10-6-7-15-13(20)8-9-16(21)22-15/h8-9,14H,5-7,10-12H2,1-4H3/t14-,20-/m0/s1 |
Clave InChI |
ZKXORKJQDBUTRX-XOBRGWDASA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CN(C[C@]12CCCC3=C2C=CC(=N3)Cl)C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C1CN(CC12CCCC3=C2C=CC(=N3)Cl)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091629.png)
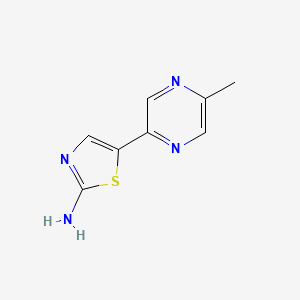
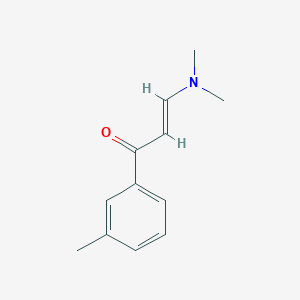
![4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B13091653.png)
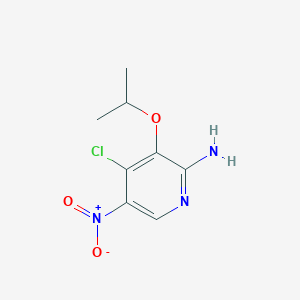
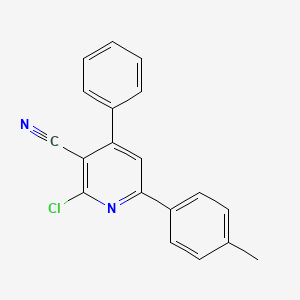
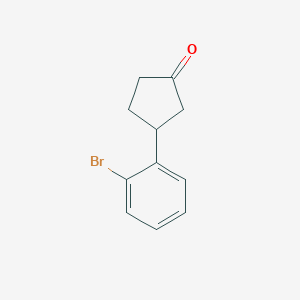
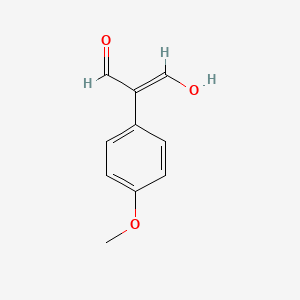
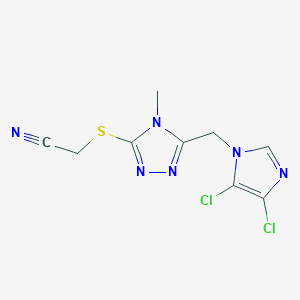
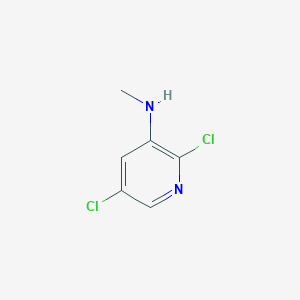
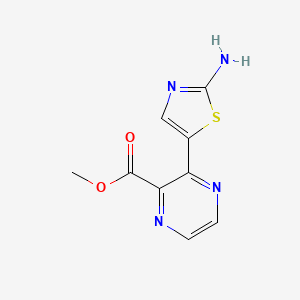
![2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13091679.png)
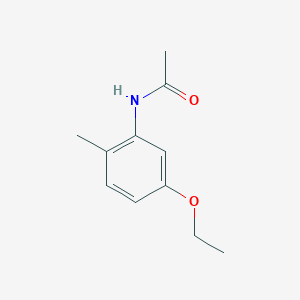
![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
